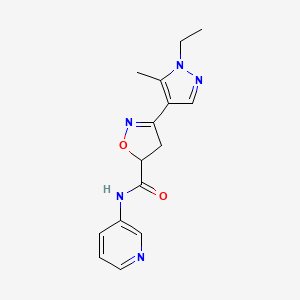![molecular formula C20H21N3O3 B4463261 3-isopropyl-5-{1-[(3-phenyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B4463261.png)
3-isopropyl-5-{1-[(3-phenyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole
Descripción general
Descripción
3-isopropyl-5-{1-[(3-phenyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole is a compound that has been widely used in scientific research for its potential therapeutic properties. The compound is a member of the isoxazole family of compounds and has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-isopropyl-5-{1-[(3-phenyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and pain.
Biochemical and Physiological Effects
3-isopropyl-5-{1-[(3-phenyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve cognitive function, and reduce the risk of certain types of cancer. It has also been shown to have antiepileptic effects and to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-isopropyl-5-{1-[(3-phenyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole in lab experiments is its potential therapeutic properties. The compound has been shown to have a wide range of effects, making it useful for studying various diseases and conditions. However, one of the limitations of using the compound is its potential toxicity. It is important to use the compound in the appropriate concentrations and to monitor its effects carefully.
Direcciones Futuras
There are several future directions for the study of 3-isopropyl-5-{1-[(3-phenyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole. One area of research is the development of new compounds that are based on the structure of 3-isopropyl-5-{1-[(3-phenyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole. These compounds may have improved therapeutic properties and fewer side effects. Another area of research is the study of the compound's effects on different types of cancer and neurodegenerative diseases. Finally, there is a need for further research into the mechanism of action of the compound to better understand its effects and potential therapeutic uses.
Conclusion
In conclusion, 3-isopropyl-5-{1-[(3-phenyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole is a compound that has been extensively studied for its potential therapeutic properties. The compound has been shown to have anti-inflammatory, analgesic, and antiepileptic effects, and has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. While there are limitations to using the compound in lab experiments, there are several future directions for research that may lead to the development of new and improved compounds with even greater therapeutic potential.
Aplicaciones Científicas De Investigación
3-isopropyl-5-{1-[(3-phenyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole has been extensively studied for its potential therapeutic properties. The compound has been shown to have anti-inflammatory, analgesic, and antiepileptic effects. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)-[2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)15-11-18(25-21-15)17-9-6-10-23(17)20(24)19-12-16(22-26-19)14-7-4-3-5-8-14/h3-5,7-8,11-13,17H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGPYQNHNSLPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2CCCN2C(=O)C3=CC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cyanomethyl)phenyl]-4-{[(4-methyl-1-piperazinyl)sulfonyl]methyl}benzamide](/img/structure/B4463190.png)
![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B4463221.png)

![N-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B4463233.png)
![7-(2-methylcyclohexyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4463236.png)


![1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4463244.png)

![N-(2,6-dimethylphenyl)-2-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4463247.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4463264.png)

![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-naphthalenesulfonamide](/img/structure/B4463270.png)